7-Bromo-4H-chromen-4-one
Overview
Description
“7-Bromo-4H-chromen-4-one” is a complex organic compound that has gained increasing attention in recent years due to its versatile properties and potential applications in various fields of research and industry. It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of “7-Bromo-4H-chromen-4-one” involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst Rhodium (Ⅰ) tris (triphenylphosphine) chloride [Rh (PPh3)3Cl]. The structure was confirmed by1 H NMR and MS .
Molecular Structure Analysis
The molecular formula of “7-Bromo-4H-chromen-4-one” is C9H5BrO2 . The InChIKey is WWAOCYNUAWVKGQ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=C (C=C1Br)OC=CC2=O .
Chemical Reactions Analysis
The chroman-4-one framework, which “7-Bromo-4H-chromen-4-one” belongs to, acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Physical And Chemical Properties Analysis
The molecular weight of “7-Bromo-4H-chromen-4-one” is 225.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Scientific Research Applications
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Scientific Field: Organic & Biomolecular Chemistry
- The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
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Scientific Field: Medicinal Chemistry
- Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
- Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
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Scientific Field: Pharmacology
- Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
- Several analogues of chromane are also available in market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .
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Scientific Field: Drug Designing and Development
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Scientific Field: Synthetic Methodology
- The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes various synthetic methods of preparation reported on chroman-4-one derivatives .
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Scientific Field: Natural Product Chemistry
Safety And Hazards
Future Directions
The chroman-4-one framework, which “7-Bromo-4H-chromen-4-one” belongs to, is a privileged structure in heterocyclic chemistry and drug discovery. It acts as a major building block in a large class of medicinal compounds . Therefore, it is expected that future research will continue to explore the potential applications of “7-Bromo-4H-chromen-4-one” and related compounds in various fields of research and industry.
properties
IUPAC Name |
7-bromochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOCYNUAWVKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595586 | |
Record name | 7-Bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4H-chromen-4-one | |
CAS RN |
168759-60-2 | |
Record name | 7-Bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMOCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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